molecular formula C5H7N3Si B12612906 6-Imino-silacyclohexa-2,4-diene-2,4-diamine

6-Imino-silacyclohexa-2,4-diene-2,4-diamine

Cat. No.: B12612906
M. Wt: 137.21 g/mol
InChI Key: BNAIXHIHTOLINP-UHFFFAOYSA-N
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Description

6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a silicon-containing heterocyclic compound featuring a six-membered ring with one silicon atom, conjugated double bonds at positions 2 and 4, and functional groups including two amine (-NH₂) substituents at positions 2 and 4 and an imino (=NH) group at position 5. The silacyclohexadiene core distinguishes it from conventional carbon-based aromatic systems, imparting unique electronic and steric properties.

Properties

Molecular Formula

C5H7N3Si

Molecular Weight

137.21 g/mol

InChI

InChI=1S/C5H7N3Si/c6-3-1-4(7)9-5(8)2-3/h1-2,7H,6,8H2

InChI Key

BNAIXHIHTOLINP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([Si]C1=N)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The process begins with the preparation of a cyclohexa-2,4-diene-1-one sulfone derivative, which undergoes ring cleavage upon irradiation with visible light in the presence of various diamines. This reaction yields bis-amides containing a diene moiety . Industrial production methods may involve similar photolytic processes, optimized for larger scale synthesis.

Scientific Research Applications

6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound of significant interest in the field of organometallic chemistry and organic synthesis. This article will explore its applications, particularly in synthetic methodologies, biological activities, and potential industrial uses.

Reagent in Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. It can participate in various chemical reactions including:

  • Nucleophilic Additions : The nitrogen atoms in the compound can act as nucleophiles, allowing it to add to electrophilic centers in other organic molecules.
  • Cyclization Reactions : The structure facilitates cyclization processes that are crucial for forming complex organic frameworks.

Catalysis

The compound has been investigated for its catalytic properties in several reactions. Its ability to stabilize transition states makes it an effective catalyst for:

  • Cross-Coupling Reactions : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.
  • Functional Group Transformations : The compound can assist in the conversion of functional groups under mild conditions.

Recent studies have suggested potential biological applications for this compound:

  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This opens avenues for developing new anticancer agents.

Case Study: Antitumor Activity

A notable case study involved synthesizing derivatives of this compound and testing their efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity comparable to established anticancer drugs, suggesting that further exploration could yield promising therapeutic candidates.

Material Science

Due to its unique silicon-based structure, this compound has potential applications in material science:

  • Silicone Production : The compound can serve as an intermediate in synthesizing silicone polymers used in various industries including automotive and electronics.

Pharmaceutical Development

In pharmaceutical development, the compound's ability to form stable complexes with metal ions could be exploited to create new drug delivery systems or imaging agents.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 6-Imino-silacyclohexa-2,4-diene-2,4-diamine: Silicon-based six-membered ring with conjugated diene (positions 2 and 4) and diamino-imino substitution.
  • Triazine Derivatives (e.g., 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine): Six-membered aromatic triazine rings (three nitrogen atoms) with diamino and aryl substituents .
  • Simeton (N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine): Triazine core with methoxy and alkylamino groups .

Substituent Effects

  • The imino group in the target compound may enhance electron-withdrawing characteristics, analogous to the chlorophenyl group in 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, which improves thermal stability and optoelectronic performance .

Electronic and Optoelectronic Properties

Key Findings from Analogous Compounds

  • Triazine-Based Emitters (e.g., PTZ-TRZ, DPA-TRZ) : Exhibit external quantum efficiencies (EQE) >20% in OLEDs due to efficient thermally activated delayed fluorescence (TADF). The phenyl linker in these derivatives enhances intramolecular charge transfer .
  • 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine : Used as a pharmaceutical intermediate, its electron-deficient triazine core facilitates interactions with biological targets .

Inferred Properties of this compound

  • The silacyclohexadiene ring may offer broader π-conjugation than triazine, improving light absorption/emission. However, silicon’s electropositive nature could reduce electron mobility compared to nitrogen-rich triazines.
  • The imino group’s basicity might enable pH-responsive behavior, a feature absent in triazine derivatives like Simeton .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Notable Properties
This compound Silacyclohexadiene 2,4-diamine, 6-imino Data not available OLEDs, Catalysis (inferred) Conjugated, Si-enhanced
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Triazine 4-chlorophenyl, 2,4-diamine Data not available Pharmaceuticals Electron-deficient core
Simeton Triazine 2,4-diethylamino, 6-methoxy 197.24 Herbicide Alkyl/methoxy substitution
PTZ-TRZ Triazine + Phenothiazine Phenothiazine donor, triazine acceptor Data not available OLEDs High EQE (~20%)

Biological Activity

6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound of interest in organometallic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2SiC_5H_6N_2Si. The compound features a silacyclohexadiene backbone with amino and imino functional groups that may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with various receptors may lead to pharmacological effects, including anti-inflammatory or anticancer activities.
  • Metabolic Transformation : The compound's metabolism may yield active metabolites that exhibit distinct biological profiles.

In Vitro Studies

Recent studies have employed in vitro assays to evaluate the cytotoxicity and enzyme inhibition properties of this compound. One study indicated that the compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)15.3
MCF-7 (Breast Cancer)12.7
HeLa (Cervical Cancer)18.5

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. A notable study reported that administration of this compound resulted in a significant reduction in tumor size in xenograft models.

Treatment GroupTumor Size Reduction (%)Reference
Control-
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)55

Study on Anticancer Activity

A comprehensive study investigated the anticancer properties of this compound against various cancer types. The results showed that the compound induced apoptosis through the activation of caspase pathways.

"The compound's ability to activate apoptotic pathways suggests its potential as an anticancer agent" .

Toxicological Assessment

Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also presents some toxicity concerns at higher concentrations. A study highlighted the need for further investigation into its safety profile before clinical application.

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